

Technical Monograph: 4-(Allyloxy)phenol

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Compound of Interest

Compound Name: 4-(Allyloxy)phenol

CAS No.: 6411-34-3

Cat. No.: B186331

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Synthesis, Reactivity, and Applications in Material Science & Pharmacology[1][2]

Executive Summary

4-(Allyloxy)phenol (CAS: 10215-25-5), often referred to as hydroquinone monoallyl ether, represents a critical "Janus molecule" in organic chemistry.[1] It possesses dual functionality: a phenolic hydroxyl group capable of hydrogen bonding and esterification, and an allyl ether moiety susceptible to polymerization and sigmatropic rearrangement. This guide provides a rigorous analysis of its synthesis, the thermodynamics of its Claisen rearrangement, and its pivotal role as a mesogenic precursor in liquid crystal engineering and tyrosinase-inhibiting pharmacophores.

Chemical Identity & Physical Properties[1][2][3][4][5]

4-(Allyloxy)phenol acts as a versatile building block.[1] Its asymmetry is its strength, allowing for selective functionalization at the phenolic end while preserving the allyl tail for later cross-linking or rearrangement.

Table 1: Physicochemical Profile

Property	Value	Notes
IUPAC Name	4-(prop-2-enoxy)phenol	
CAS Registry	10215-25-5	Alternate: 6411-34-3 (generic)
Molecular Formula	C ₉ H ₁₀ O ₂	
Molecular Weight	150.18 g/mol	
Appearance	White to off-white crystalline solid	Oxidizes to pink/brown upon air exposure
Melting Point	42–46 °C	Sharp transition indicates high purity
Boiling Point	140–145 °C (at 2 mmHg)	High vacuum required for distillation
Solubility	Soluble in EtOH, Acetone, DCM, DMSO	Slightly soluble in water
pKa	~10.0 (Phenolic OH)	Comparable to hydroquinone

Synthesis & Purification Protocols

The synthesis of **4-(allyloxy)phenol** is a classic Williamson ether synthesis, yet it presents a significant challenge: statistical distribution.^[1] The reaction of hydroquinone with allyl bromide can yield the unreacted starting material, the desired mono-ether, and the undesired bis-allyl ether.

Optimized Mono-Alkylation Protocol

To maximize the yield of the mono-ether, the stoichiometry must be manipulated to favor a single substitution event.

Reagents:

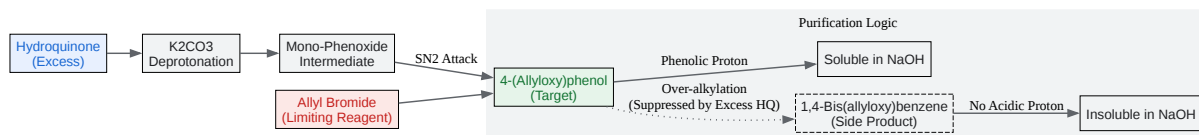
- Hydroquinone (1.0 eq, excess recommended: 2.0–3.0 eq to suppress bis-formation)^[1]
- Allyl Bromide (1.0 eq)^[1]

- Potassium Carbonate (K_2CO_3) (1.2 eq)[1]
- Solvent: Acetone (Reagent Grade) or Acetonitrile[1]

Step-by-Step Methodology:

- Solvation: Dissolve Hydroquinone (3.0 eq) in acetone under inert atmosphere (N_2). The excess hydroquinone acts as a statistical buffer.
- Base Addition: Add anhydrous K_2CO_3 . Stir for 30 minutes to generate the phenoxide anion.
- Controlled Addition: Add Allyl Bromide dropwise over 60 minutes. Note: Rapid addition promotes local high concentrations, increasing bis-ether formation.[1]
- Reflux: Heat to mild reflux (55–60 °C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1]
- Workup: Filter off inorganic salts. Concentrate the filtrate.
- Purification (Critical):
 - Resuspend the residue in water.[2][3]
 - Extract with Dichloromethane (DCM).[1]
 - Alkali Wash: Wash the organic layer with dilute NaOH. Crucial Step: The unreacted hydroquinone and the desired product (phenol) will move to the aqueous phase; the bis-ether (neutral) remains in the organic phase.
 - Acidification: Separate the aqueous layer and acidify with HCl to precipitate **4-allyloxyphenol**. [1]
 - Recrystallization: Recrystallize from Ethanol/Water to remove traces of hydroquinone.

Mechanistic Pathway Visualization



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Figure 1: Selective synthesis pathway highlighting the statistical control required to minimize bis-ether formation.

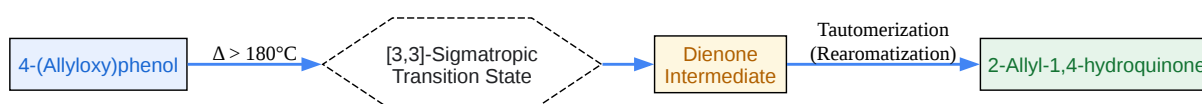
Reactivity Profile: The Claisen Rearrangement

The defining feature of allyl aryl ethers is the Claisen Rearrangement.[4] Upon heating (>180 °C), **4-(allyloxy)phenol** undergoes a [3,3]-sigmatropic rearrangement.[1]

Mechanism:

- Concerted Shift: The allyl group migrates to the ortho position via a chair-like transition state.
- Intermediate: Formation of a non-aromatic dienone (6-allyl-2,4-cyclohexadienone).[1]
- Tautomerization: Rapid proton shift restores aromaticity, yielding 2-allyl-1,4-hydroquinone.[1]

This reaction is vital for creating ortho-functionalized hydroquinones used in antioxidant formulation and polymer stabilization.[1]



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Figure 2: The [3,3]-sigmatropic rearrangement mechanism converting the ether to a C-alkylated ring.[1]

Applications in Drug Development & Materials

A. Material Science: Liquid Crystal Monomers

4-(Allyloxy)phenol is a primary scaffold for Nematic Liquid Crystals.[1] The rigid phenyl ring provides the mesogenic core, while the allyl group serves as a polymerizable "tail" or a site for hydrosilylation.

- Utility: It reacts with benzoyl chlorides or biphenyl acid chlorides to form rod-like esters.[1]
- Effect: The terminal allyl group lowers the melting point relative to alkyl chains, broadening the nematic temperature range useful for display technologies.

B. Pharmacology: Tyrosinase Inhibition Strategy

In drug discovery, **4-(allyloxy)phenol** serves as a privileged scaffold for developing skin-depigmenting agents.[1]

- Mechanism: It acts as a structural analogue of tyrosine. The phenol moiety docks into the copper-containing active site of the enzyme Tyrosinase.[5]
- Competitive Inhibition: Unlike hydroquinone, which can be cytotoxic, the 4-allyloxy derivative (and its metabolites) competes with L-DOPA, slowing melanin synthesis.
- Safety Profile: The allyl ether masks one hydroxyl group, increasing lipophilicity (LogP ~2.0) for better skin penetration compared to the parent hydroquinone.

Safety & Handling (SDS Summary)

Signal Word: WARNING

- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1][6][7]

- H317: May cause an allergic skin reaction (Sensitizer).[1][2]
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The compound is light-sensitive and prone to oxidation (darkening) over time.[1]
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

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